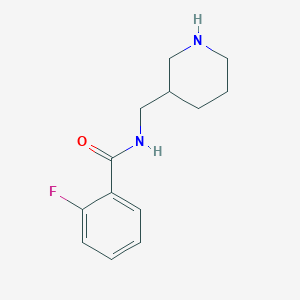![molecular formula C26H35N3O2S B12490560 2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B12490560.png)
2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclohexyl group, and a diethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.
Introduction of the Cyclohexyl and Ethyl Groups: The cyclohexyl and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reagent reacts with the quinazolinone intermediate.
Formation of the Diethylacetamide Moiety: The final step involves the reaction of the intermediate with diethylamine and acetic anhydride to form the diethylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The diethylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, while the quinazolinone core could interact with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which have been studied for their biological activities.
Sulfanyl Compounds:
Diethylacetamide Derivatives: Compounds with diethylacetamide moieties, such as N,N-diethylacetamide, which are used as solvents and intermediates in organic synthesis.
Uniqueness
2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the quinazolinone core, cyclohexyl group, and sulfanyl group in a single molecule provides a versatile platform for various applications.
Propiedades
Fórmula molecular |
C26H35N3O2S |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
2-[(5-cyclohexyl-5-ethyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C26H35N3O2S/c1-4-26(19-13-8-7-9-14-19)16-18-12-10-11-15-20(18)23-22(26)24(31)28-25(27-23)32-17-21(30)29(5-2)6-3/h10-12,15,19H,4-9,13-14,16-17H2,1-3H3,(H,27,28,31) |
Clave InChI |
RLDJLWKCZVMGEX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=O)N(CC)CC)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490482.png)
![N'-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide](/img/structure/B12490501.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12490510.png)

![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12490517.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B12490522.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490523.png)
methanone](/img/structure/B12490528.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12490539.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12490550.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B12490556.png)
